Tubulin Binding Affinity: Carbendazim vs. Benomyl and Thiabendazole on Fusarium graminearum β2-Tubulin
In a head-to-head in vitro study using recombinant β2-tubulin from F. graminearum, carbendazim reduced maximum fluorescence intensity of 2 µM β2-tubulin by 47%, compared to 50% for benomyl and 25% for thiabendazole [1]. Furthermore, carbendazim inhibited α1/β2 and α2/β2 tubulin polymerization by 90.9% and 93.5%, respectively, statistically comparable to benomyl (89.9% and 92.6%) but significantly higher than thiabendazole (81.6% for α2/β2 and only 20.1% for α2/β2) [1].
| Evidence Dimension | Fluorescence intensity reduction at 2 µM β2-tubulin |
|---|---|
| Target Compound Data | 47% reduction |
| Comparator Or Baseline | Benomyl: 50% reduction; Thiabendazole: 25% reduction |
| Quantified Difference | Carbendazim is comparable to benomyl, 1.88× more effective than thiabendazole |
| Conditions | In vitro, recombinant F. graminearum β2-tubulin |
Why This Matters
Carbendazim demonstrates equivalent or superior target-site engagement compared to benomyl while significantly outperforming thiabendazole, indicating higher intrinsic potency against Fusarium pathogens at the molecular level.
- [1] Zhou, Y., Xu, J., Zhu, Y., et al. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Microbiology Spectrum, 2024. View Source
